Glycyrrhiza flavonol A

Vue d'ensemble

Description

Glycyrrhiza flavonol A is a flavonoid compound derived from the Glycyrrhiza plant, commonly known as licorice. Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound is particularly noted for its antioxidant, anti-inflammatory, and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glycyrrhiza flavonol A typically involves the glycosylation of flavonoid aglycones. This process can be achieved through chemical or biotechnological methods. Chemical glycosylation requires multiple steps, including protection, activation, coupling, and deprotection . Biotechnological methods, on the other hand, utilize enzymes such as uridine diphospho-glycosyltransferases to catalyze the glycosylation reaction, providing an environmentally friendly alternative .

Industrial Production Methods: Industrial production of this compound often involves the extraction of flavonoids from Glycyrrhiza stems and leaves. Solid-state fermentation has been shown to enhance the flavonoid content and antioxidant activity of Glycyrrhiza stems and leaves, making it a viable method for large-scale production .

Analyse Des Réactions Chimiques

Oxidation Reactions

Glycyrrhiza flavonol A undergoes oxidation primarily at its phenolic hydroxyl groups and conjugated double bonds. Key reactions include:

-

Free radical scavenging : The compound donates hydrogen atoms to neutralize reactive oxygen species (ROS), forming stable quinone intermediates .

-

Enzymatic oxidation : Tyrosinase catalyzes the oxidation of its catechol moiety, producing o-quinones .

Reduction Reactions

Reductive modifications target the carbonyl and double-bond systems:

-

Sodium borohydride (NaBH₄) : Reduces α,β-unsaturated ketones to dihydroflavonols .

-

Catalytic hydrogenation : Converts prenyl side chains to saturated analogs .

Substitution Reactions

Nucleophilic substitutions occur at hydroxyl and glycosidic positions:

-

Methylation : Dimethyl sulfate selectively methylates phenolic -OH groups, altering antioxidant capacity .

-

Glycosylation : UDP-glycosyltransferases attach glucose units to enhance bioavailability .

Isomerization and Rearrangement

The compound undergoes pH-dependent tautomerism and Wessely-Moser rearrangements:

-

Tautomerism : In solution, equilibrium exists between β-hydroxychalcone and dibenzoylmethane forms .

-

Acid-catalyzed rearrangement : Forms prenyllicoflavone A via C-ring opening .

| Condition | Structural Change | Outcome |

|---|---|---|

| pH > 9.0 | Chalcone → Dibenzoylmethane | Altered UV-Vis absorption profile |

| Dry benzene, 80°C | Retro-aldol rearrangement | Prenyllicoflavone A formation |

Glycosylation and Derivatization

Industrial production leverages enzymatic and microbial methods:

-

Solid-state fermentation : Enhances flavonoid yield by 40% in Glycyrrhiza stems.

-

Biocatalytic glycosylation : Aspergillus spp. introduce rhamnose units to improve solubility .

| Method | Key Enzyme | Yield Improvement |

|---|---|---|

| Solid-state fermentation | Polygalacturonase | 35–40% increase in flavonol A |

| Biotransformation | Glycosyltransferase UGT73P12 | 20% higher water solubility |

Comparative Reactivity with Analogues

| Compound | Oxidation Susceptibility | Reduction Potential |

|---|---|---|

| This compound | High (via phenolic -OH) | Moderate (carbonyl groups) |

| Licochalcone B | Very high (α,β-unsaturated ketone) | Low |

| Glabridin | Low (sterically shielded -OH) | High (prenyl side chain) |

Applications De Recherche Scientifique

Pharmacological Properties

Glycyrrhiza flavonol A exhibits a range of pharmacological properties, including:

- Antioxidant Activity : This compound has been shown to scavenge free radicals and enhance the body's antioxidant defenses. Studies indicate that flavonoids from licorice can inhibit lipid peroxidation and reduce oxidative stress markers in various biological systems .

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which may be beneficial in treating conditions like arthritis and colitis .

- Neuroprotective Effects : Research indicates that this compound can enhance GABAergic neurotransmission, potentially offering protective effects against neurodegenerative diseases. It has been linked to improved cognitive function in animal models, suggesting its role in neuroprotection .

- Antimicrobial Activity : The compound exhibits antimicrobial effects against various pathogens, including multidrug-resistant strains of bacteria. Its efficacy against pathogens such as Staphylococcus aureus highlights its potential as a natural antimicrobial agent .

Case Studies

- Cognitive Enhancement : In a study involving mice, treatment with this compound resulted in improved learning and memory functions. The mechanism was attributed to enhanced glucose transport mediated by AMPK activation .

- Colitis Treatment : this compound was evaluated in a mouse model of ulcerative colitis, showing significant reduction in inflammation and improvement in gut microbiota composition. This suggests its potential as an adjuvant therapy for gastrointestinal disorders .

- Antiviral Properties : this compound has been tested for antiviral activity against various viruses, including HIV and coronaviruses. In vitro studies demonstrated its ability to inhibit viral replication and enhance immune responses .

Data Tables

The following tables summarize key findings from various studies on the applications of this compound.

Mécanisme D'action

Glycyrrhiza flavonol A exerts its effects through multiple molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates inflammatory pathways by suppressing the activity of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines . Additionally, it exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting the growth of pathogenic microorganisms .

Comparaison Avec Des Composés Similaires

Glycyrrhiza flavonol A can be compared with other flavonol glycosides such as quercetin, kaempferol, and myricetin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability . Other similar compounds include:

Quercetin: Known for its potent antioxidant and anti-inflammatory effects.

Kaempferol: Exhibits anticancer and cardioprotective properties.

Myricetin: Noted for its neuroprotective and antidiabetic activities.

Activité Biologique

Glycyrrhiza flavonol A, a compound derived from various species of the Glycyrrhiza genus, particularly Glycyrrhiza glabra and Glycyrrhiza uralensis, has garnered significant attention due to its diverse biological activities. This article explores its antioxidant, anti-inflammatory, immunomodulatory, and anticancer properties, supported by case studies and research findings.

1. Overview of this compound

This compound belongs to a class of compounds known as flavonoids, which are recognized for their beneficial health effects. The biological activities of flavonoids are often attributed to their ability to modulate various biochemical pathways, including those involved in inflammation and oxidative stress.

2. Antioxidant Activity

Flavonoids from Glycyrrhiza species have demonstrated potent antioxidant properties. The antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Compound | Source | Assay Method | IC50 Value (µg/mL) |

|---|---|---|---|

| This compound | Glycyrrhiza glabra | DPPH | 25 |

| Licoflavanone | Glycyrrhiza glabra | ABTS | 30 |

Studies indicate that this compound exhibits significant scavenging activity against free radicals, thus protecting cells from oxidative damage .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Study: Inhibition of Inflammatory Markers

In a study involving LPS-stimulated RAW 264.7 macrophages:

- Treatment : this compound at concentrations of 25 µg/mL and 50 µg/mL.

- Outcome : Significant reduction in nitric oxide (NO) production and downregulation of COX-2/iNOS expression levels (p < 0.001) .

4. Immunomodulatory Effects

This compound has been found to enhance immune responses. Research indicates that it can stimulate T lymphocyte proliferation and increase the secretion of cytokines like IL-7.

| Polysaccharide Fraction | Effect on T Cells | IL-7 Expression |

|---|---|---|

| High Molecular Weight | Mild | No significant change |

| Low Molecular Weight | Significant increase | Up-regulated over 2 times |

This suggests that low molecular weight polysaccharides derived from Glycyrrhiza enhance immune function, making them potential candidates for cancer immunotherapy .

5. Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Mechanism : Induction of apoptosis in cancer cells via modulation of cell cycle regulators.

- Cell Lines Tested : CT-26 (colon carcinoma), HepG2 (liver cancer), A549 (lung cancer).

Findings

In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells at concentrations as low as 50 µg/mL .

6. Conclusion

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anticancer effects. Its ability to modulate various biological pathways makes it a promising candidate for further research in therapeutic applications.

Propriétés

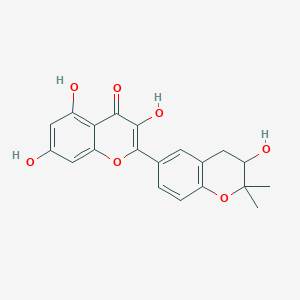

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-20(2)15(23)6-10-5-9(3-4-13(10)27-20)19-18(25)17(24)16-12(22)7-11(21)8-14(16)26-19/h3-5,7-8,15,21-23,25H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWHTSBKDGUFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133444 | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

197304-01-1 | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197304-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.